2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a structurally complex molecule featuring an indole core substituted with a diethylaminoethyl oxo group at the 1-position and an acetamide moiety linked to a thiophen-2-ylmethyl group. This architecture combines multiple pharmacophoric elements:
- Indole scaffold: Known for its role in bioactive molecules, particularly in serotonin receptor modulation and kinase inhibition .
- Thiophen-2-ylmethyl acetamide: Introduces heteroaromaticity, influencing electronic properties and metabolic stability .
Synthetic routes typically involve multi-step protocols, including indole alkylation, oxo-acetamide coupling, and thiophenmethyl substitution . Characterization relies on NMR, IR, and mass spectrometry, with purity confirmed via HPLC (>95%) .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFDQVQFNFNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Indole moiety : Contributes to various biological activities.
- Diethylamino group : Often associated with enhanced pharmacological properties.
- Thiophenylmethyl group : May influence the compound's interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 348.42 g/mol.
Anticancer Activity
Research indicates that compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide exhibit significant anticancer properties. A study published in Cancer Letters demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported that derivatives with similar structures were effective against a range of bacteria and fungi. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial activity .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has highlighted that indole-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition could provide therapeutic benefits in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of various indole derivatives on human breast cancer cells, it was found that one derivative similar to the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of several indole derivatives against E. coli. The results indicated that compounds with a thiophene ring showed enhanced activity compared to those without it, suggesting that structural modifications can significantly impact efficacy .
Case Study 3: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition revealed that the compound exhibited a dose-dependent inhibition of COX enzymes, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in pain management and anti-inflammatory therapies .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of indole derivatives in cancer therapy. The presence of the diethylamino group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : Indole derivatives often interact with multiple cellular pathways, including apoptosis and cell cycle regulation, making them suitable for targeting tumor cells.
- Case Study : A study demonstrated that similar indole-based compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that further exploration of this compound could yield promising results in oncology .
Anti-Inflammatory Properties
The thiophene component of the compound is known for its anti-inflammatory properties. Compounds with thiophene rings have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Mechanism of Action : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
- Case Study : Research on related compounds indicated substantial reductions in inflammation markers in animal models, suggesting potential applications in treating chronic inflammatory diseases .
Neuroprotective Effects
The diethylamino group is often associated with neuroprotective activities. This compound may have applications in treating neurodegenerative disorders such as Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several indole- and acetamide-based derivatives. Key comparisons include:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with indole-acetamide scaffolds range from 159–187°C .
- Solubility: The diethylamino group likely improves aqueous solubility compared to non-polar analogues like N-(4-bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide, which requires DMSO for dissolution .
- Stability : Thiophenmethyl groups may enhance metabolic stability over furan or phenyl counterparts due to reduced CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
